
Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate: is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor followed by cyano and difluoromethyl group introductions. Common synthetic routes include:
Halogenation: Bromination of the phenyl ring using bromine in the presence of a catalyst.
Nitrilation: Introduction of the cyano group through reactions with cyanating agents.
Difluoromethylation: Addition of the difluoromethyl group using reagents like difluorocarbene.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium azide for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Production of primary amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethyl groups with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate exerts its effects involves its interaction with molecular targets and pathways. The cyano and difluoromethyl groups play crucial roles in binding to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl 4-bromo-3-fluorobenzoate: Similar in structure but lacks the cyano and difluoromethyl groups.
Methyl 4-bromo-3-cyanobenzoate: Similar but without the difluoromethyl group.
Uniqueness: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate stands out due to the presence of both cyano and difluoromethyl groups, which impart unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 2-[4-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(5-15)10(12)8(3-6)11(13)14/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKGMBFHWXCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.